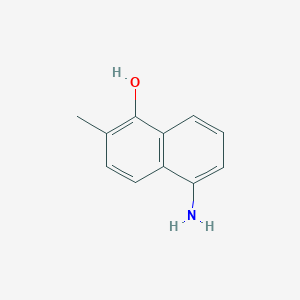

5-Amino-2-methylnaphthalen-1-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-amino-2-methylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-6,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKXDPCCJIFSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 2 Methylnaphthalen 1 Ol

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 5-Amino-2-methylnaphthalen-1-ol, two primary disconnection points are the C-N bond of the amine and the C-O bond of the hydroxyl group.

C-N Bond Disconnection: This is the most common approach. It suggests a precursor like 5-nitro-2-methylnaphthalen-1-ol or 5-bromo-2-methylnaphthalen-1-ol.

Route A (via Nitration): This pathway starts with 2-methylnaphthalen-1-ol. Nitration of this precursor would be the key step. However, nitration of naphthols can lead to a mixture of isomers, and controlling the reaction to favor substitution at the 5-position would be challenging. Subsequent reduction of the nitro group would yield the target amine.

Route B (via Halogenation/Amination): This involves the synthesis of a halogenated precursor, such as 5-bromo-2-methylnaphthalen-1-ol. The amino group could then be installed via a nucleophilic aromatic substitution or, more likely, a metal-catalyzed amination reaction (e.g., Buchwald-Hartwig reaction).

C-O Bond Disconnection: This less common strategy would involve a precursor such as 5-amino-2-methylnaphthalene, which would then need to be hydroxylated at the 1-position. Direct hydroxylation of an activated aromatic ring can be difficult to control.

Based on this analysis, key precursors for the synthesis of this compound would include:

2-Methylnaphthalen-1-ol

5-Nitro-2-methylnaphthalen-1-ol

5-Bromo-2-methylnaphthalen-1-ol

A suitably protected 2-methyl-5-aminonaphthalene derivative

Multicomponent Reaction Approaches to Aminonaphthols

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. sci-hub.senih.gov The Betti reaction is a classic MCR for synthesizing aminonaphthol derivatives. researchgate.net

The Betti reaction is a one-pot condensation of a naphthol, an aldehyde, and an amine (often ammonia (B1221849) or a primary/secondary amine) to produce 1-(α-aminoalkyl)-2-naphthols or related structures. nih.govresearchgate.netnih.gov

A generalized Betti reaction is shown below: 2-Naphthol (B1666908) + Aldehyde + Amine → 1-(α-Aminoalkyl)-2-naphthol

Direct synthesis of this compound using a classic Betti reaction is not feasible as it typically functionalizes the position adjacent to the hydroxyl group. However, a modified strategy could be envisioned using a pre-functionalized starting material. For instance, a Betti-type condensation on a 2-methylnaphthalen-1,5-diol derivative, where one hydroxyl group is protected, could potentially direct the aminoalkylation to a different position, although achieving the desired regiochemistry at C-5 would remain a significant synthetic challenge. The reaction is often catalyzed by Lewis or Brønsted acids, and even heterogeneous catalysts like zeolites (ZSM-5) have been shown to be effective, allowing for easier recovery and reuse. sci-hub.se

Below is a table summarizing the efficiency of various catalytic systems for the synthesis of related aminonaphthol and amidoalkyl naphthol compounds, illustrating the high yields achievable in one-pot MCRs.

| Catalyst | Substrates | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| H-ZSM-5 (10 mol%) | 2-Naphthol, Aldehydes, Amines | Room Temperature, 1-2 h | 76-92% | sci-hub.se |

| Potassium Hydrogen Sulfate (KHSO₄) | β-Naphthol, Aldehydes, Acetamide/Urea | Solvent-free, 120°C | 83-96% | yu.edu.jo |

| FeCl₃·6H₂O | 2-Naphthol, Aldehydes, Secondary Amines | Neat, 110°C, 5-15 min | 60-100% | researchgate.net |

| Tannic Acid | 2-Naphthol, Vanillin, Amines/Amides | Solvent-free | High | orientjchem.org |

Catalytic Synthesis Routes and Mechanistic Insights

Catalysis offers powerful tools for constructing complex molecules with high selectivity and efficiency. Metal-catalyzed, organocatalytic, and biocatalytic routes are all highly relevant to the synthesis of aminonaphthols.

Modern synthetic chemistry relies heavily on transition-metal catalysis to form key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C-N bonds. In a hypothetical synthesis of this compound, this reaction could be used to couple a protected amine (or ammonia equivalent) with a 5-halo-2-methylnaphthalen-1-ol precursor. Copper- and iron-based catalysts also provide effective, lower-cost alternatives for such aminations. researchgate.net

C-O Bond Formation: Similarly, palladium or copper catalysts can be used for C-O bond formation (Buchwald-Hartwig etherification). This could be applied by coupling a 5-amino-2-methylnaphthalenyl halide with a hydroxide (B78521) source or an alcohol, although this is a less direct route to the target phenol.

A plausible metal-catalyzed route would involve the hydrogenation of a quinone precursor, followed by in situ acylation and oxidation, a strategy that has been successfully applied to the synthesis of amidonaphthoquinones. nih.gov

| Reaction Type | Catalyst System | Bond Formed | Typical Precursors | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes (e.g., with XPhos, SPhos) | Aryl C-N | Aryl halide/triflate + Amine | |

| Ullmann Condensation | Copper salts or complexes | Aryl C-N / Aryl C-O | Aryl halide + Amine/Alcohol | General Knowledge |

| Amide Coupling | Pd/C, H₂ (for in situ reduction) | Amide (N-C=O) | Aminonaphthoquinone + Acyl chloride | nih.gov |

Organocatalysis: This field uses small organic molecules as catalysts, avoiding potentially toxic or expensive metals. For aminonaphthol synthesis, organocatalysts are particularly useful in asymmetric reactions to produce chiral molecules. mdpi.com For example, proline and its derivatives are classic organocatalysts for asymmetric Mannich and aldol (B89426) reactions. youtube.com An organocatalytic Strecker reaction, which produces α-aminonitriles from an imine and a cyanide source, could be envisioned as a route to a precursor that is later converted to the target aminonaphthol. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, environmentally friendly conditions. rug.nl For the synthesis of aminonaphthols, key enzymatic transformations could include:

Reductive Amination: An imine reductase or aminotransferase could convert a ketone precursor (e.g., 5-oxo-2-methyl-5,6,7,8-tetrahydronaphthalen-1-ol) into the corresponding amine with high enantioselectivity. researchgate.net

Hydroxylation: Cytochrome P450 monooxygenases are capable of selectively hydroxylating C-H bonds, although controlling the regioselectivity on a complex naphthalene (B1677914) scaffold would be a significant challenge.

Acylation/Hydrolysis: Lipases and proteases can be used for the kinetic resolution of racemic aminonaphthols or for the regioselective acylation/deacylation of protected intermediates. nih.gov

These biocatalytic methods are at the forefront of green chemistry and offer powerful, albeit often substrate-specific, routes to complex chiral molecules. rug.nlnih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of aminonaphthols, such as the analogs of this compound, involves the careful manipulation of reaction parameters to maximize product yield and purity. The Betti reaction, a cornerstone for creating these structures, offers multiple variables for optimization, including solvent, temperature, reaction time, and the use of catalysts. rsc.orgsci-hub.se

Solvent Effects and Temperature Regimes

The choice of solvent and the thermal conditions of a reaction are critical factors that significantly influence reaction rates, yields, and in some cases, stereoselectivity.

Solvent Effects: The medium in which a reaction occurs can dictate its course and efficiency. For the synthesis of aminonaphthol derivatives, a range of solvent conditions has been explored, from traditional organic solvents to greener alternatives and even solvent-free systems. In some protocols, solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are employed. nih.govunisalento.it However, a significant push towards environmentally benign methods has led to the successful use of water or glycerol (B35011) as the reaction medium. nih.govresearchgate.net Performing the Betti reaction in water at room temperature has been shown to produce aminonaphthols in excellent yields (95-98%) and short reaction times. researchgate.netresearchgate.net This approach is particularly advantageous as it avoids the use of volatile organic compounds.

Temperature Regimes: Temperature plays a pivotal role in reaction kinetics. Higher temperatures generally accelerate the reaction but can also lead to side product formation or racemization in stereoselective syntheses. mdpi.com Syntheses of Betti bases have been successfully conducted across a wide temperature spectrum. While some reactions proceed efficiently at room temperature, particularly in aqueous media, others require elevated temperatures to achieve reasonable rates and yields. researchgate.netresearchgate.net For instance, solvent-free syntheses are often carried out at temperatures ranging from 60°C to 125°C. nih.govmdpi.comnih.gov One study noted that a reaction conducted at 80°C under solvent-free conditions gave the desired product in 85-93% yield within 25-30 minutes. rsc.org Another approach using microwave irradiation at 70-90°C also proved effective, shortening reaction times significantly compared to conventional heating. nih.gov

The interplay between solvent and temperature is crucial, and optimal conditions are often specific to the substrates and catalysts used.

Table 1: Effect of Reaction Conditions on Aminonaphthol Synthesis

| Condition | Temperature | Solvent | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Solvent-Free | 125 °C | None | 87–94% | 4–25 min | nih.gov |

| Solvent-Free | 80 °C | None | 85–93% | 25–30 min | nih.govrsc.org |

| Solvent-Free | 60 °C | None | 53% | 47 h | nih.govmdpi.com |

| Aqueous | Room Temp. | Water | 95–98% | 25–65 min | researchgate.netresearchgate.net |

| Green Solvent | 40 or 90 °C | Glycerol | 68–91% | 3–10 min | nih.govrsc.org |

| Conventional | Reflux | Toluene | Up to 91% | 30 min | unisalento.itresearchgate.net |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of aminonaphthols aims to reduce waste, minimize energy consumption, and use less hazardous materials. epa.govsigmaaldrich.com

Key green strategies include:

One-Pot Multicomponent Reactions: The Betti reaction is inherently a green process due to its one-pot nature, which combines multiple starting materials in a single step, thus saving time, energy, and resources while maximizing atom economy. nih.govnih.govresearchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) is a highly effective green approach. nih.goviau.ir This method eliminates solvent waste and can simplify product purification. Many aminonaphthol syntheses are performed by simply heating the mixture of reactants, sometimes with a catalyst. nih.govrsc.orgmdpi.com

Use of Green Catalysts: The development of environmentally benign and reusable catalysts is a central theme in green chemistry. For aminonaphthol synthesis, various catalysts have been employed, including recoverable nanocatalysts (e.g., Fe3O4, ZnO) and heterogeneous acid catalysts like H-ZSM-5 zeolite, which can be easily separated and reused. rsc.orgsci-hub.seiau.ir

Alternative Energy Sources: Microwave irradiation has been utilized as an alternative to conventional heating. nih.gov It can dramatically reduce reaction times and improve yields by enabling efficient and uniform heating.

Table 2: Comparison of Green Synthesis Strategies for Aminonaphthols

| Strategy | Key Principles | Advantages | Reference |

|---|---|---|---|

| Solvent-Free (Neat) | Prevent Waste, Increase Energy Efficiency | No solvent waste, simple work-up, often fast reaction times at high temp. | nih.govrsc.orgmdpi.com |

| Aqueous Synthesis | Use Safer Solvents | Environmentally benign, low cost, often proceeds at room temp. | researchgate.netresearchgate.net |

| Reusable Catalysis | Use Catalysts, Not Stoichiometric Reagents | Reduces waste, catalyst can be recycled, high efficiency. | rsc.orgsci-hub.seiau.ir |

| Microwave-Assisted | Increase Energy Efficiency | Significant reduction in reaction time, improved yields. | nih.govrsc.org |

Stereoselective Synthesis of Chiral Analogs

While this compound is an achiral molecule, its structural framework is a key component in the synthesis of chiral analogs. In the Betti reaction, if a chiral amine or aldehyde is used, or if the reaction itself is catalyzed by a chiral entity, a new stereocenter can be generated at the carbon atom connecting the naphthyl, amino, and aryl/alkyl groups. This opens the door to a vast library of chiral aminonaphthols, which are highly valuable as ligands and catalysts in asymmetric synthesis. rsc.orgrsc.orgresearchgate.net

The development of stereoselective Betti reactions is an active area of research. One successful strategy involves the use of a chiral amine, such as (S)-1-phenylethylamine, which directs the formation of one diastereomer over the other. nih.govresearchgate.net These reactions are often performed under solvent-free conditions, where preferential crystallization of the major diastereomer can further enhance the stereoselectivity in a process known as crystallization-induced asymmetric transformation. nih.govresearchgate.net

Furthermore, the resulting chiral aminonaphthols can be modified to create more complex chiral ligands. For example, they can react with formaldehyde (B43269) to form chiral naphthoxazines, which can then be reduced to yield chiral tertiary aminonaphthols. nih.govrsc.org These ligands have demonstrated high efficacy in asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes, achieving excellent enantioselectivities. nih.govrsc.orgunisalento.it

Although elevated temperatures in solvent-free Betti reactions can sometimes lead to racemization at the stereogenic center of the amino acid component, careful control of reaction conditions allows for the highly diastereoselective synthesis of these important chiral molecules. mdpi.comnih.gov

Chemical Reactivity and Novel Transformations of 5 Amino 2 Methylnaphthalen 1 Ol

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609). masterorganicchemistry.com The presence of strong electron-donating amino and hydroxyl groups, along with a weakly activating methyl group, further enhances this reactivity, while also controlling the position of substitution (regioselectivity).

The regioselectivity of electrophilic aromatic substitution on 5-Amino-2-methylnaphthalen-1-ol is a complex interplay of the electronic effects of the three substituents. The hydroxyl (-OH) and amino (-NH2) groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. youtube.com The methyl (-CH3) group is a less potent, but still activating, ortho-, para-director. youtube.com

In naphthalene systems, positions α (1, 4, 5, 8) are generally more reactive than positions β (2, 3, 6, 7) due to the better stabilization of the carbocation intermediate (arenium ion). However, the directing effects of existing substituents are paramount. researchgate.net

For this compound, the hydroxyl group at C1 and the amino group at C5 strongly activate the naphthalene core.

The hydroxyl group (-OH) at C1 directs electrophiles primarily to positions C2 (ortho) and C4 (para). Position C2 is already substituted by the methyl group.

The amino group (-NH2) at C5 directs electrophiles primarily to position C6 (ortho) and C8 (ortho).

The methyl group (-CH3) at C2 directs to C3 (ortho).

The combined influence of these groups makes the ring containing the hydroxyl group particularly electron-rich. The most probable sites for electrophilic attack are C4, activated by the para-hydroxyl and ortho-amino groups, and C6, activated by the ortho-amino group. Steric hindrance can also play a role in determining the final product distribution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C3 | ortho to -CH3 | Moderately Activated |

| C4 | para to -OH, ortho to -NH2 | Strongly Activated |

| C6 | ortho to -NH2 | Strongly Activated |

| C7 | meta to -NH2, meta to -OH | Weakly Activated |

| C8 | ortho to -NH2, peri to -OH | Activated but Sterically Hindered |

To control reactivity and regioselectivity during electrophilic substitution, the amino and hydroxyl groups can be chemically modified. These modifications serve as a protection strategy and can alter the electronic influence of the group.

Acylation of the Amino Group: The highly activating amino group can be converted to a less activating acetamido group (-NHCOCH₃) by reaction with acetic anhydride. This moderation prevents polysubstitution and side reactions during subsequent electrophilic attack. The amide can be later hydrolyzed back to the amino group.

Alkylation/Acylation of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether (e.g., methoxy, -OCH₃) or an ester (e.g., acetate, -OCOCH₃). This transformation protects the hydroxyl group and modifies its directing influence, making it less activating than the original -OH group.

These interconversions are standard strategies in organic synthesis to enhance control over complex aromatic systems.

Nucleophilic Reactions and Amine/Hydroxyl Group Derivatization

The amino and hydroxyl groups of this compound are nucleophilic and readily undergo reactions with various electrophiles.

The derivatization of the amine and hydroxyl functions is a common strategy to build more complex molecules.

Acylation: The amino and hydroxyl groups can be acylated using acid chlorides or anhydrides under basic conditions to form amides and esters, respectively. The amino group is generally more nucleophilic and will react preferentially under controlled conditions.

Alkylation: Alkylation can be achieved using alkyl halides. N-alkylation of the amino group and O-alkylation of the hydroxyl group yield secondary/tertiary amines and ethers. Selective alkylation can be challenging and may result in mixtures of N- and O-alkylated products, as well as polyalkylation.

Arylation: N-arylation of amino groups can be accomplished using methods like the Buchwald-Hartwig amination or reactions with diaryliodonium salts, which allow for the formation of N-aryl derivatives under transition-metal-free conditions. nih.gov

Table 2: Examples of Amine and Hydroxyl Derivatization Reactions

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃), Ester (-OCOCH₃) |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl amine (-NHCH₃), Methoxy ether (-OCH₃) |

| Arylation | Phenylboronic Acid (with Pd catalyst) | N-phenyl amine (-NHPh) |

The primary amino group at the C5 position is reactive towards aldehydes and ketones, leading to the formation of imines, commonly known as Schiff bases. mdpi.com This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. researchgate.net

The reaction of this compound with an aldehyde (R-CHO) or a ketone (R₂C=O) produces a C=N double bond, conjugating the naphthalene system with the substituent of the carbonyl compound. nih.gov These Schiff bases are important intermediates in organic synthesis and can possess interesting photophysical properties and biological activities. nih.govresearchgate.net

The general reaction is: C₁₁H₁₁NO + R-CHO ⇌ C₁₁H₁₀N=CHR + H₂O

The intramolecular hydrogen bond that can form between the C1-hydroxyl group and the C5-imine nitrogen can influence the geometry and stability of the resulting Schiff base. nih.gov

Oxidation and Reduction Chemistry of the Naphthalene System

The electron-rich nature of this compound makes it susceptible to oxidation. Conversely, the aromatic system can be reduced under specific conditions.

Oxidation: Aminonaphthols are readily oxidized. The oxidation can lead to the formation of highly colored naphthoquinone-imine or naphthoquinone structures. This reactivity is analogous to that of 4-amino-2-methyl-1-naphthol (Vitamin K5), which is known to degrade via oxidation and deamination to form menadione (B1676200) (2-methyl-1,4-naphthoquinone). wikipedia.org The oxidation can be initiated by air, especially in solution, or by chemical oxidizing agents. The methyl group itself could also be a site for oxidation, potentially leading to a carboxylic acid under harsh conditions, similar to pathways observed in the microbial metabolism of other methylnaphthalenes. nih.gov

Reduction: The naphthalene core can be reduced via catalytic hydrogenation using catalysts like palladium, platinum, or nickel. Typically, one of the rings is reduced preferentially. In this case, the ring bearing the hydroxyl and methyl groups is more activated and electron-rich, which can influence the regioselectivity of the reduction. The expected product would be a 5-amino-2-methyl-tetralin-1-ol derivative (where 'tetralin' refers to tetrahydronaphthalene). Such derivatives have been synthesized and studied for their biological activities in related systems. nih.gov

Selective Oxidation Pathways Leading to Quinones

The oxidation of aminonaphthols can lead to the formation of highly colored quinone and quinone-imine derivatives. While specific studies on the selective oxidation of this compound are not extensively documented, the reactivity of analogous compounds provides significant insight into its potential transformation pathways.

For instance, the related compound 4-Amino-2-methyl-1-naphthol is known to undergo oxidation. wikipedia.org In aqueous solutions at neutral pH, it can break down via oxidation and deamination to form menadione (2-methyl-1,4-naphthoquinone). wikipedia.org This suggests that under similar oxidative conditions, this compound could potentially be oxidized to the corresponding 5-amino-2-methyl-1,4-naphthoquinone.

Furthermore, the oxidation of aniline (B41778) derivatives to quinones is a well-established transformation in organic synthesis. mdpi.com Reagents like Fremy's salt are capable of oxidizing aniline derivatives to their corresponding quinones. mdpi.com Electrochemical oxidation is another method that has been successfully employed for the oxidation of hydroxyamines to hydroxyquinone derivatives. mdpi.com It is therefore plausible that this compound could be selectively oxidized to a quinone derivative using such methods. The presence of the amino and hydroxyl groups on the naphthalene ring makes it susceptible to oxidative coupling and condensation reactions, which could lead to complex quinone-imine structures. wikipedia.org

A potential oxidation and condensation pathway for 4-Amino-2-methyl-1-naphthol results in the formation of (4-oxy-2-methylnaphtylimine)-2-methyl-1,4-naphthoquinone. wikipedia.org A similar reaction cascade could be envisioned for this compound, leading to novel dimeric or polymeric quinone-imine dyes.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent/Conditions | Potential Product |

| This compound | Mild oxidizing agent (e.g., air, FeCl₃) | 5-Amino-2-methyl-1,4-naphthoquinone |

| This compound | Stronger oxidizing agent (e.g., Fremy's salt) | 2-Methyl-1,4,5-trioxo-1,2,3,4,5,8-hexahydronaphthalene |

| This compound | Oxidative coupling conditions | Dimeric/Polymeric quinone-imine structures |

Catalytic Hydrogenation and Dihydro-Derivative Formation

The naphthalene ring system of this compound is susceptible to catalytic hydrogenation, which can lead to the formation of partially or fully saturated dihydro-derivatives. The specific products obtained would depend on the catalyst, solvent, temperature, and pressure used.

Studies on the hydrogenation of naphthalene and 1-naphthol (B170400) over supported metal catalysts in supercritical carbon dioxide have demonstrated the feasibility of such transformations. researchgate.net These studies indicate that higher hydrogen concentrations and lower reaction temperatures can favor the formation of partially hydrogenated products like tetralin derivatives. researchgate.net

For this compound, catalytic hydrogenation could proceed in a stepwise manner. The initial hydrogenation would likely occur on the unsubstituted ring of the naphthalene system, leading to the formation of 5-amino-2-methyl-5,6,7,8-tetrahydronaphthalen-1-ol. Further hydrogenation under more forcing conditions could lead to the saturation of the second ring, yielding decalin derivatives. The choice of catalyst (e.g., Pd, Pt, Rh, Ru) would also play a crucial role in the selectivity of the hydrogenation process. researchgate.net

Table 2: Potential Hydrogenation Products of this compound

| Starting Material | Catalyst/Conditions | Potential Product |

| This compound | Pd/C, H₂, room temperature, low pressure | 5-Amino-2-methyl-5,6,7,8-tetrahydronaphthalen-1-ol |

| This compound | Rh/C or Ru/C, H₂, elevated temperature and pressure | Decahydro-5-amino-2-methylnaphthalen-1-ol isomers |

Cyclization and Condensation Reactions for Heterocyclic Ring Annulation

The presence of both an amino and a hydroxyl group on the naphthalene core of this compound provides reactive sites for cyclization and condensation reactions, enabling the synthesis of a variety of heterocyclic ring systems. These reactions are valuable for the construction of complex molecules with potential applications in medicinal chemistry and materials science.

Naphthols are known to undergo multicomponent oxidative cyclization reactions. For instance, 2-naphthols can react with anilines and ethyl glyoxylate (B1226380) in the presence of molecular oxygen to form iminonaphthofuranones. rsc.org By analogy, this compound could participate in similar reactions, with the amino group potentially influencing the course of the reaction or being a site for further functionalization.

Furthermore, the cyclization of hydrazones derived from acetyl-naphthols with triphosgene (B27547) can yield naphthoxazines or their spiro dimers. mdpi.com This suggests that derivatives of this compound, after appropriate functionalization, could be precursors to novel oxazine-containing heterocyclic systems.

The reaction of naphthols with triazines can also lead to the formation of naphthofuro-annulated triazines through an addition/oxidative cyclization sequence. researchgate.net The amino group in this compound could either direct this reaction or participate in it, leading to unique fused heterocyclic structures.

Exploitation of the Compound as a Building Block in Polymerization and Material Precursor Syntheses

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a promising monomer for the synthesis of novel polymers. Amino alcohols are known to be valuable building blocks for creating biodegradable poly(ester amide) elastomers. nih.gov

In a typical polycondensation reaction, the hydroxyl group of this compound could react with a diacid to form ester linkages, while the amino group could react to form amide linkages. nih.gov This would lead to the formation of a poly(ester amide) with the rigid naphthalene unit incorporated into the polymer backbone. Such polymers could exhibit interesting thermal and mechanical properties, as well as potential biocompatibility.

The general scheme for such a polymerization would involve the reaction of this compound with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) and potentially a polyol co-monomer. nih.gov The resulting polymer would have a structure that could be tuned by the choice of the co-monomers, potentially leading to materials with a range of properties suitable for various applications.

Table 3: Potential Polymerization Reaction of this compound

| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |

| This compound | Dicarboxylic acid (e.g., sebacic acid) | Poly(ester amide) | Thermally stable, potentially biodegradable |

| This compound | Diisocyanate (e.g., MDI) | Poly(urethane-urea) | Rigid, high-performance polymer |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Amino 2 Methylnaphthalen 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Amino-2-methylnaphthalen-1-ol, a complete NMR analysis would provide insight into its chemical environment, connectivity, and stereochemistry.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Advanced 2D NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's framework.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent aromatic protons on the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, such as each aromatic C-H and the methyl (CH₃) group.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for identifying the placement of the amino, hydroxyl, and methyl substituents on the naphthalene core.

Despite the utility of these techniques, specific COSY, HSQC, or HMBC spectral data for this compound are not available in published scientific literature.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and information on intermolecular interactions. Growing a suitable single crystal of this compound would allow for the unequivocal determination of its molecular geometry and crystal packing. A search of crystallographic databases indicates that the crystal structure for this specific compound has not been determined or is not publicly available.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomeric Studies

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. For this compound, these techniques would be particularly useful for:

Identifying characteristic functional group frequencies, such as O-H and N-H stretching vibrations of the hydroxyl and amino groups, and C-H vibrations of the methyl and aromatic parts.

Studying hydrogen bonding, as the positions and shapes of the O-H and N-H bands are sensitive to these interactions.

Investigating the potential for tautomerism (e.g., keto-enol tautomerism).

While the NIST Chemistry WebBook and other databases contain IR spectra for related compounds like 5-Amino-1-naphthol, a specific, detailed analysis of the IR or Raman spectrum for this compound is not present in the literature. nist.gov

Mass Spectrometry for Reaction Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry of this compound would confirm its molecular mass. The fragmentation pattern would be expected to show losses of small molecules or radicals, such as the methyl group, which could help confirm the structure. Although mass spectral data is available for related isomers and analogs, a detailed fragmentation analysis for this compound is not documented in research publications. nist.gov

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Phenomena

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules. nih.govnih.gov The UV-Vis spectrum of this compound would reveal the wavelengths of maximum absorption (λmax), corresponding to π-π* transitions within the naphthalene system, influenced by the amino, hydroxyl, and methyl substituents. Fluorescence spectroscopy would provide information on its emission properties, including the fluorescence quantum yield and lifetime. Such studies are valuable for understanding the excited state behavior of the molecule. mdpi.com However, specific experimental data on the UV-Vis absorption or fluorescence emission of this compound are not found in the reviewed literature.

Solvatochromic Behavior and Quantum Yields

Solvatochromism refers to the change in a substance's color—or more broadly, its absorption and emission spectra—with a change in the polarity of the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. For aminonaphthol derivatives, an increase in solvent polarity is generally expected to cause a bathochromic (red) shift in the emission spectrum, a phenomenon known as positive solvatochromism. This is due to the more effective stabilization of the more polar excited state by polar solvent molecules.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of the fluorescence process. For naphthalene derivatives, quantum yields can be high, contributing to their utility as fluorescent probes. nih.gov The quantum yield of this compound would likely be influenced by the solvent environment. In many organic fluorophores, increased solvent polarity can lead to a decrease in quantum yield due to the promotion of non-radiative decay pathways. However, specific interactions such as hydrogen bonding can also play a significant role.

Without experimental studies on this compound, a data table illustrating its solvatochromic shifts and quantum yields in various solvents cannot be constructed.

Time-Resolved Fluorescence for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the dynamic processes that occur in the excited state of a molecule, such as a fluorescent probe. montana.edupicoquant.com This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information on the fluorescence lifetime (τF). nih.gov The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. nih.gov

For aminonaphthalene derivatives, the fluorescence lifetime can be sensitive to the local environment and can be affected by processes such as excited-state proton transfer, solvent relaxation, and quenching. rsc.orgresearchgate.net For instance, the presence of the amino and hydroxyl groups in this compound could lead to intramolecular proton transfer in the excited state, a process that would be highly dependent on the solvent's hydrogen-bonding capabilities and would be reflected in the fluorescence decay kinetics. rsc.org

Detailed research findings, including fluorescence lifetime data for this compound in different environments, are not available in the reviewed literature. Therefore, a data table of its excited-state dynamics cannot be provided.

Theoretical and Computational Investigations of 5 Amino 2 Methylnaphthalen 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic structure and predict the chemical reactivity of molecules. By calculating the electron density, various molecular properties and reactivity descriptors can be determined, offering insights into the behavior of 5-Amino-2-methylnaphthalen-1-ol.

Frontier Molecular Orbital Analysis (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the presence of both an electron-donating amino group and a hydroxyl group, along with a methyl group, is expected to significantly influence the energies of the frontier orbitals. The amino and hydroxyl groups, being strong activating groups, will likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these groups will also affect the LUMO energy.

Computational studies on analogous compounds, such as aminobenzylnaphthols, have shown that the HOMO and LUMO are often localized on the naphthalene (B1677914) ring system, indicating this is the primary site of reactivity. nih.gov A DFT study on 4-Amino-naphthalene-1-ol, a structural isomer, revealed specific energy values for its frontier orbitals, which can serve as a reasonable approximation for this compound.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Based on Analogs)

| Parameter | Energy (eV) |

| EHOMO | -5.20 |

| ELUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Note: These values are illustrative and based on data from structurally similar compounds. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map is anticipated to show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net These sites would be the most likely points of interaction with electrophiles. The aromatic rings will also exhibit regions of negative potential, characteristic of π-systems. The hydrogen atoms of the amino and hydroxyl groups will display positive potential, making them potential sites for hydrogen bonding.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) through Computational Modeling

Computational methods can accurately predict various spectroscopic properties, providing a valuable tool for the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using DFT. For this compound, the predicted shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups and the weaker activating effect of the methyl group. The aromatic protons and carbons would exhibit shifts characteristic of a substituted naphthalene system.

Table 2: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |

| H (on C3) | 6.8 - 7.0 | C1 | 150 - 155 |

| H (on C4) | 7.1 - 7.3 | C2 | 120 - 125 |

| H (on C6) | 7.0 - 7.2 | C3 | 110 - 115 |

| H (on C7) | 7.3 - 7.5 | C4 | 125 - 130 |

| H (on C8) | 7.6 - 7.8 | C4a | 128 - 132 |

| H (on -OH) | 4.5 - 5.5 | C5 | 140 - 145 |

| H (on -NH2) | 3.5 - 4.5 | C6 | 115 - 120 |

| H (on -CH3) | 2.2 - 2.5 | C7 | 120 - 125 |

| C8 | 118 - 123 | ||

| C8a | 135 - 140 | ||

| C (on -CH3) | 20 - 25 |

Note: These are illustrative ranges. Actual shifts depend on the solvent and specific computational method.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions of the naphthalene system, with the auxochromic amino and hydroxyl groups causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. Studies on 2-naphthol (B1666908) and its derivatives have shown that TD-DFT can be a reliable method for predicting their excited states and transition energies. kchem.org

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the O-H and N-H stretching frequencies, C-H stretching of the aromatic ring and methyl group, and various C-C and C-N stretching and bending vibrations within the naphthalene framework. Theoretical calculations on similar compounds like 2-nitroso-1-naphthol (B92032) have shown good agreement with experimental IR data. core.ac.uk

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies.

Energy Barriers and Reaction Kinetics Predictions

For reactions involving this compound, such as electrophilic aromatic substitution, DFT can be used to model the reaction pathway. This involves locating the transition state structure and calculating its energy relative to the reactants. The resulting activation energy barrier provides insight into the reaction rate. For instance, in electrophilic substitution on the naphthalene ring, the positions ortho and para to the activating hydroxyl and amino groups are expected to be the most reactive. Computational studies on the degradation of aminotoluene have demonstrated the use of DFT and Transition State Theory (TST) to calculate reaction rate constants. researchgate.net

Table 3: Illustrative Predicted Activation Energies for Electrophilic Bromination at Different Positions of this compound

| Position of Substitution | Predicted Activation Energy (kcal/mol) |

| C4 | 12 |

| C6 | 15 |

| C8 | 18 |

Note: These values are illustrative and intended to show the expected trend in reactivity. The actual values would depend on the specific electrophile and reaction conditions.

Solvent Effects on Reaction Energetics and Pathways

The solvent can have a profound effect on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and its influence on the energetics of the reaction. For reactions involving charged or highly polar species, such as the protonation or deprotonation of the amino or hydroxyl groups of this compound, solvent effects are particularly significant. Studies on the excited state proton transfer of 8-amino-2-naphthol (B94697) have shown that the solvent can dictate the reaction mechanism. bowdoin.edu Similarly, investigations into SN2 reactions have utilized reaction density functional theory to quantify solvent effects on free energy profiles. rsc.org The inclusion of explicit solvent molecules in the computational model can provide a more accurate description of specific interactions like hydrogen bonding. rsc.org

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) are fundamental in determining the three-dimensional structure and stability of molecular systems. For this compound, a molecule featuring both hydrogen bond donors (-OH, -NH₂) and an aromatic system, a complex network of these interactions is anticipated. The primary non-covalent forces at play include hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are capable of acting as both hydrogen bond donors and acceptors. This dual nature allows for the formation of intricate hydrogen bonding networks. In the solid state, it is expected that intermolecular hydrogen bonds would be a dominant feature, linking molecules together. Specifically, O-H···N and N-H···O interactions are highly probable.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N | 0.94(3) | 1.83(3) | 2.749(3) | 167(3) |

| N-H···O | 0.96(3) | 2.09(3) | 3.046(3) | 171(2) |

| Data from the crystallographic study of 5-Amino-1-naphthol, a structural analogue. nih.gov |

It is highly probable that this compound would exhibit a similar hydrogen-bonding pattern, potentially influenced by the steric and electronic effects of the methyl group at the 2-position. The presence of the methyl group might introduce subtle changes to the bond angles and distances within the hydrogen-bonded network. Furthermore, intramolecular hydrogen bonding between the vicinal hydroxyl and amino groups is a possibility, which would influence the conformational preference of these functional groups. Studies on 2-aminophenol (B121084) have shown that the cis conformer, where the -OH group is directed towards the -NH₂ group, is the most stable, indicating an intramolecular hydrogen bond. nih.gov

Computational NCI Analysis: To gain a deeper, quantitative understanding of these interactions, several computational methods can be employed. These include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including hydrogen bonds and other non-covalent interactions.

Non-Covalent Interaction (NCI) Index: This is a visualization tool that highlights non-covalent interactions in real space, allowing for the identification of regions of van der Waals interactions, hydrogen bonds, and steric repulsion.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge transfer interactions associated with hydrogen bonding, providing a measure of their strength.

These computational tools would allow for a detailed mapping of the non-covalent interaction landscape of this compound, providing insights into the relative strengths and contributions of hydrogen bonding and π-π stacking to its structural organization.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. pitt.edu For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape, revealing the accessible conformations and the energetic barriers between them.

The primary sources of flexibility in this compound are the internal rotations of the hydroxyl (-OH) and amino (-NH₂) groups, as well as the methyl (-CH₃) group. MD simulations can explore the rotational freedom of these substituents and identify the most stable conformations.

Rotational Dynamics of Functional Groups: Theoretical studies on related molecules, such as 2-aminophenol, have been conducted to determine the barriers to internal rotation of the -OH and -NH₂ groups. nih.gov These studies show that multiple conformers can exist due to the rotation of these groups, with energy differences that dictate their relative populations at a given temperature. nih.gov For this compound, MD simulations would be instrumental in:

Determining Rotational Barriers: By tracking the dihedral angles associated with the C-O and C-N bonds over time, the potential energy surface for the rotation of the hydroxyl and amino groups can be mapped. This would allow for the calculation of the energy barriers separating different rotamers.

Identifying Stable Conformers: The simulations would reveal the preferred orientations of the -OH and -NH₂ groups relative to each other and to the naphthalene ring. The possibility of an intramolecular hydrogen bond between these two groups would be a key factor in determining the most stable conformer.

Influence of the Methyl Group: The presence of the methyl group at the 2-position introduces steric hindrance that will likely influence the rotational freedom of the adjacent hydroxyl group. MD simulations can quantify this steric effect and its impact on the conformational preferences.

The table below presents calculated rotational barriers for the amino group in a series of para-substituted anilines, which can serve as a reference for the expected range of such barriers in aromatic amines.

| Substituent | Rotational Barrier (kcal/mol) |

| -H | 2.9 |

| -CH₃ | 2.8 |

| -OH | 2.7 |

| -NH₂ | 2.6 |

| Data from a DFT study on para-substituted anilines. benthamdirect.com |

Flexibility of the Naphthalene Ring: While the naphthalene ring system is relatively rigid, it is not entirely planar. MD simulations can also capture the subtle out-of-plane vibrations and puckering of the aromatic rings, providing a more realistic representation of the molecule's dynamic structure.

Solvent Effects: The conformational preferences of this compound are also expected to be influenced by its environment. MD simulations can be performed in various solvents to investigate how intermolecular interactions with solvent molecules affect the conformational equilibrium. For instance, in a protic solvent, the formation of intermolecular hydrogen bonds with the solvent could compete with and potentially disrupt intramolecular hydrogen bonds.

Applications of 5 Amino 2 Methylnaphthalen 1 Ol in Chemical Science and Technology

A Versatile Hub for Complex Organic Molecules

The unique structure of 5-Amino-2-methylnaphthalen-1-ol, featuring an amino group and a hydroxyl group on a naphthalene (B1677914) scaffold, makes it a valuable starting material for the synthesis of more complex organic molecules. The presence of these two reactive functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. The amino group can readily undergo diazotization, acylation, and alkylation reactions, while the hydroxyl group can be etherified or esterified. This dual reactivity opens pathways to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

While specific, large-scale applications as a versatile synthetic intermediate are not yet widely documented in publicly available literature, the fundamental principles of organic chemistry strongly support its potential in this role. The naphthalene core provides a rigid and electronically rich framework that can be further functionalized to create novel compounds with tailored properties.

A Splash of Color: Developments in Dye Chemistry and Pigment Synthesis

The most concretely documented application of this compound lies within the realm of dye chemistry. Its structure is particularly well-suited for the synthesis of azo dyes, a major class of colorants used in textiles, printing, and other industries.

The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component. In this context, this compound can act as the coupling component. The amino group on the naphthalene ring can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with other aromatic compounds to generate a wide spectrum of colors.

A notable example of its application is in the formulation of hair dye compositions. A patent in this field has described the use of this compound as a coupler in oxidative hair dyes. When combined with an oxidation dye precursor, it can produce specific shades, for instance, contributing to red-violet colors. This highlights its utility in creating vibrant and potentially long-lasting colorants for cosmetic applications.

| Application Area | Specific Use | Key Chemical Reaction |

| Dye Chemistry | Hair Dye Formulations | Oxidative Coupling |

| Pigment Synthesis | Potential for Azo Pigments | Diazotization and Azo Coupling |

Orchestrating Reactions: Coordination Chemistry and Catalysis

The amino and hydroxyl groups of this compound provide excellent coordination sites for metal ions, suggesting its potential utility as a ligand in coordination chemistry and catalysis. The formation of stable metal complexes can lead to materials with interesting magnetic, optical, or catalytic properties.

Designing Metal Complexes with Tailored Catalytic Functions

While specific research on the catalytic activity of metal complexes derived from this compound is not extensively reported, the broader class of aminonaphthol ligands has shown promise in various catalytic transformations. By coordinating with transition metals, these ligands can influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. Potential applications could include oxidation, reduction, and carbon-carbon bond-forming reactions.

The Quest for Chirality: Chiral Ligand Synthesis for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, which is crucial for the production of enantiomerically pure pharmaceuticals and fine chemicals. The naphthalene backbone of this compound provides a rigid scaffold that can be modified to introduce chiral centers. For instance, the amino or hydroxyl group could be reacted with chiral auxiliaries to create enantiomerically pure ligands. These chiral ligands could then be used to prepare metal complexes for asymmetric catalytic reactions, such as asymmetric hydrogenation or asymmetric epoxidation. However, specific examples of the use of this compound for this purpose are not yet prevalent in the scientific literature.

Building Blocks for the Future: Functional Materials and Polymer Precursors

The bifunctional nature of this compound also makes it a promising candidate as a monomer for the synthesis of functional polymers. The ability to incorporate the rigid and planar naphthalene unit into a polymer backbone can impart desirable thermal, mechanical, and electronic properties to the resulting material.

Fabrication of Chemosensors and Molecular Probes (Non-Biomedical)

No research data was found on the use of this compound for the development of chemosensors or molecular probes for non-biomedical applications.

Applications in Agricultural Chemistry as Pesticidal Agents

There is no available literature to suggest that this compound has been investigated as a pesticidal agent.

Structure-Activity Relationship (SAR) Studies in Non-Human Organisms

No SAR studies for this compound in the context of pesticidal activity against non-human organisms have been published.

Mechanism of Action Studies in Target Pests

No studies on the mechanism of action of this compound in any target pest species were found.

Table of Mentioned Compounds

Synthesis and Characterization of Derivatives and Analogs of 5 Amino 2 Methylnaphthalen 1 Ol

Structural Modifications and Functional Group Diversification

The derivatization of the 5-Amino-2-methylnaphthalen-1-ol scaffold is primarily achieved through reactions targeting the amino and hydroxyl groups, as well as through multicomponent reactions that build upon the core naphthol structure. A key strategy for diversification is the Mannich-type Betti reaction. nih.govresearchgate.net This one-pot, three-component condensation involves a naphthol, an aldehyde, and an amine, offering a straightforward route to a wide array of 1-(aminoalkyl)-2-naphthols. ijcmas.comresearchgate.net

Functional Group Transformations:

Amino Group Modification: The primary amine at the C5 position is a versatile handle for diversification. It can readily undergo acylation to form amides, alkylation to secondary or tertiary amines, or react with aldehydes and ketones to form Schiff bases (imines). These transformations significantly alter the steric and electronic environment of the naphthalene (B1677914) system.

Hydroxyl Group Modification: The hydroxyl group at C1 can be converted into ethers or esters through Williamson ether synthesis or esterification, respectively. These modifications can modulate the compound's hydrogen-bonding capabilities and lipophilicity.

Multicomponent Reactions: The Betti reaction stands out as a highly efficient method for generating structural diversity. researchgate.net By using a naphthol precursor, various aromatic or aliphatic aldehydes and a wide range of amines (including ammonia (B1221849), primary, and secondary amines), a vast library of aminobenzylnaphthols can be synthesized. nih.govresearchgate.net While many studies use 2-naphthol (B1666908), the principles are directly applicable to the this compound system, where the amino group can either be pre-installed or serve as the amine component in an intramolecular sense under specific conditions. Green chemistry approaches, such as using water as a solvent or solvent-free "grindstone chemistry" methods, have been successfully applied to these syntheses. ijcmas.comresearchgate.net

The following table illustrates potential diversification using the Betti reaction, starting with a naphthol core, and varying the aldehyde and amine components.

| Naphthol Component (Example) | Aldehyde Component | Amine Component | Resulting Derivative Class |

|---|---|---|---|

| 2-Naphthol | Benzaldehyde | Ammonia | Aminobenzylnaphthol nih.gov |

| 2-Naphthol | Aryl Aldehydes | α-Aminoacid Methyl Esters | Aminobenzylnaphthols with Amino Acid Moiety nih.gov |

| 2-Naphthol | Heteroaryl Aldehydes | 6-Substituted-benzo[d]thiazol-2-amine | 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol nih.gov |

| 2-Naphthol | Aromatic Aldehydes | Piperidine or Morpholine | 1-(α-Aminoalkyl)-2-naphthols bohrium.com |

Comparative Studies on Reactivity and Electronic Properties of Analogs

The introduction of different functional groups to the this compound core significantly influences its reactivity and electronic characteristics. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding these changes. nih.govbohrium.com

Studies on analogous aminonaphthol systems reveal key insights:

Reactivity Analysis: DFT and Molecular Electrostatic Potential (MESP) calculations can establish the chemical reactivity of the compounds. nih.gov For aminobenzylnaphthols, the naphthalene group is often identified as the region of high reactivity. nih.gov The molecular electrostatic potential surface shows the electrophilic and nucleophilic sites within a molecule, indicating regions prone to attack. bohrium.com

Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are sensitive to structural modifications. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for chemical reactivity and stability. researchgate.net The introduction of electron-donating or electron-withdrawing groups can tune this energy gap.

Solvent Effects: The electronic and optical properties of aminonaphthol analogs can be solvent-sensitive. researchgate.net Studies on related Schiff bases show that the medium can perturb the energy levels, implying that the reactivity and stability of the system can change with the polarity of the solvent. researchgate.net

A comparative analysis of hypothetical analogs of this compound could yield data such as that presented in the table below, which demonstrates the effect of substituents on key electronic properties.

| Analog | Substituent at C5-Amino Group | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Analog A (Parent) | -NH₂ | -5.20 | -1.15 | 4.05 |

| Analog B (Acetylated) | -NHCOCH₃ | -5.55 | -1.05 | 4.50 |

| Analog C (Schiff Base) | -N=CH-Ph | -5.35 | -1.50 | 3.85 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

These computational studies provide a theoretical framework for predicting the behavior of novel derivatives and for designing molecules with specific electronic properties for various chemical applications.

Libraries of Substituted Aminonaphthols for High-Throughput Screening in Chemical Applications

The efficient synthesis of diverse molecular libraries is fundamental to modern chemical discovery. thermofisher.com Substituted aminonaphthols, derived from the this compound scaffold, are ideal candidates for library generation due to their synthetic tractability and the functional diversity that can be achieved.

Library Design and Synthesis: The creation of aminonaphthol libraries for high-throughput screening (HTS) leverages the power of combinatorial chemistry and multicomponent reactions. researchgate.netmdpi.com The Betti reaction is particularly well-suited for this purpose, as it allows for the rapid generation of a large number of distinct products by simply varying the inputs (aldehydes and amines). researchgate.net This approach is atom-economical and can often be performed under environmentally benign conditions. researchgate.net

A typical strategy for building a library based on the aminonaphthol core would involve:

Scaffold Selection: Starting with the this compound core or a precursor like 2-methyl-1,5-dinitronaphthalene which can be converted to the desired scaffold.

Reactant Variation: Employing a diverse set of commercially available aldehydes (aliphatic, aromatic, heteroaromatic) and amines.

Parallel Synthesis: Utilizing parallel synthesis techniques to produce a grid of unique compounds in microplates, ready for screening.

High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large numbers of compounds for a specific activity. thermofisher.com Libraries of aminonaphthol derivatives can be screened for a multitude of chemical applications, including catalysis, materials science, and sensor development.

Diversity-Oriented Libraries: These libraries contain compounds with a wide range of structural and functional features, designed to explore a broad chemical space. stanford.edu The Maybridge screening collection, with over 51,000 diverse organic compounds, is an example of such a library. thermofisher.com

Focused Libraries: These are designed to target specific applications. For example, a library might be enriched with compounds possessing specific chemotypes known to interact with certain materials or act as ligands for metal catalysts. upenn.edu

The ability to generate large, diverse libraries of substituted aminonaphthols efficiently makes this class of compounds highly valuable for discovery platforms that rely on high-throughput methodologies. nih.gov

Future Research Directions and Emerging Opportunities for 5 Amino 2 Methylnaphthalen 1 Ol

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and materials science by accelerating the identification and optimization of novel compounds. frontiersin.orgdrughunter.com For 5-Amino-2-methylnaphthalen-1-ol and its derivatives, AI/ML can be a transformative tool.

In drug discovery, ML models can predict the bioactivity, toxicity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel compounds based on their molecular structure. frontiersin.orgspringernature.com By training algorithms on large datasets of known molecules, researchers can perform high-throughput virtual screening of libraries derived from the this compound scaffold. This process can rapidly identify promising candidates for specific biological targets, such as enzymes or receptors, significantly reducing the time and cost associated with traditional screening methods. drughunter.com Furthermore, generative AI models can design entirely new molecules (de novo drug design) with optimized properties, such as enhanced binding affinity or reduced off-target effects, using the this compound structure as a starting point. nih.govnih.gov

In materials science, AI can predict the physical and chemical properties of polymers or other materials incorporating the this compound moiety. By analyzing structure-property relationships, machine learning can guide the design of new materials with desired characteristics, such as thermal stability, conductivity, or optical properties.

Table 1: Potential AI/ML Applications for this compound

| AI/ML Application | Objective | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity (e.g., enzyme inhibition, receptor binding) | Rapid identification of potent drug candidates. |

| ADMET Prediction | Forecast toxicity, metabolism, and other pharmacokinetic properties. frontiersin.org | Early deselection of compounds with unfavorable safety profiles. |

| De Novo Design | Generate novel molecular structures with optimized properties. nih.gov | Discovery of new chemical entities with improved efficacy and specificity. |

| Material Property Prediction | Predict physical characteristics (e.g., band gap, tensile strength) of derived polymers. | Accelerated design of advanced functional materials. |

| Retrosynthesis Prediction | Identify optimal and novel synthetic pathways. frontiersin.org | More efficient and sustainable chemical synthesis routes. |

Advanced In-situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and controlling chemical reactions is fundamental to optimizing synthesis and ensuring product quality. Advanced in-situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, offer unprecedented insight into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comspectroscopyonline.com

For the synthesis and subsequent reactions of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable. mt.comresearchgate.net These methods allow chemists to track the concentration of reactants, products, and byproducts as the reaction progresses. This real-time data enables precise control over reaction parameters like temperature and reagent addition, leading to improved yields and purity. mt.com

For instance, during the synthesis of a derivative, in-situ FTIR could monitor the disappearance of the N-H or O-H stretching vibrations of the starting material and the appearance of new bands corresponding to the product. This is particularly useful for reactions involving labile intermediates that would be difficult to detect with traditional offline analysis. spectroscopyonline.com

Table 2: Comparison of In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Applicability for this compound |

| In-situ FTIR/Raman | Vibrational modes of functional groups, changes in bond structure. researchgate.net | Monitoring changes to the amino (-NH2), hydroxyl (-OH), and aromatic ring structures during synthesis and functionalization. acs.org |

| In-situ NMR | Detailed structural information, identification of intermediates and isomers. researchgate.net | Elucidating complex reaction mechanisms and identifying transient species in solution. |

| In-situ UV-Vis | Changes in electronic transitions, concentration of chromophoric species. researchgate.net | Tracking reactions involving the naphthalene (B1677914) chromophore. |

| In-situ Mass Spectrometry | Real-time analysis of reaction components and volatile intermediates. | Identifying reaction intermediates and byproducts with high sensitivity. |

Exploration of Sustainable and Circular Economy Approaches in Synthesis and Application

The principles of green chemistry and the circular economy are increasingly driving chemical research, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. Future research on this compound should prioritize the development of sustainable synthetic routes. This could involve exploring biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions, or employing catalysts based on earth-abundant metals. acs.org Another approach is the development of one-pot or tandem reactions that reduce the number of steps, solvent use, and waste generated. acs.orgnih.gov

Beyond synthesis, a circular economy approach would consider the entire lifecycle of materials derived from this compound. This includes designing polymers or dyes that are biodegradable or can be chemically recycled back to their monomeric units. For example, bifunctional molecules like this compound can potentially be used to create polyesteramides, which are known for their potential biodegradability. wikipedia.org Research could focus on designing these materials to break down under specific environmental conditions, preventing long-term pollution.

Nano-Confined Chemical Reactions and Surface Chemistry Investigations

Investigating the behavior of this compound in nano-confined spaces and on surfaces opens up possibilities for novel catalytic applications and a deeper understanding of its reactivity. When reactions are carried out within the pores of nanomaterials (e.g., zeolites, metal-organic frameworks) or at the interface of a substrate, the spatial restriction and surface interactions can dramatically alter reaction pathways and selectivity compared to bulk solution. oxinst.com

For example, the catalytic properties of materials functionalized with this compound could be studied. The hydroxyl and amino groups can act as anchoring points to bind the molecule to a catalyst support or nanoparticle surface. The unique electronic environment of the surface could enhance the molecule's reactivity or steer a reaction towards a specific product. Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can be used to observe these surface processes at the nanoscale, providing a detailed understanding of how the material functions during a reaction. oxinst.com This knowledge is crucial for designing next-generation catalysts and advanced sensors.

常见问题

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?

- Methodological Answer : Use explosion-proof reactors for H₂-mediated reductions. Employ P95/P99 respirators and static-free gloves to prevent ignition. Monitor pressure/temperature rigorously and conduct reactions in certified fume hoods. Post-reaction, passivate catalysts (e.g., Pd/C) with water before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。